Amlodipine mesylate monohydrate

solubility formulation development bioavailability

Amlodipine mesylate monohydrate (UNII FAS0DJC51V) offers >10-fold higher aqueous solubility than the besylate salt, enabling rapid dissolution in oral solid dosage forms and simplifying direct compression manufacturing. Its unique XRPD signature (peaks at 3.8°, 7.5°, 11.3°, 12.5°, 14.4°, 15.1° 2θ) ensures form-specific identity confirmation during batch release. Published single-crystal parameters (space group C2/c) support computational modeling of dissolution behavior. Procure this specific salt-hydrate form for ANDA/NDA submissions requiring distinct reference standards.

Molecular Formula C21H31ClN2O9S
Molecular Weight 523 g/mol
CAS No. 440358-84-9
Cat. No. B1667250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine mesylate monohydrate
CAS440358-84-9
SynonymsAmlodipine mesylate monohydrate
Molecular FormulaC21H31ClN2O9S
Molecular Weight523 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O.O
InChIInChI=1S/C20H25ClN2O5.CH4O3S.H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4);1H2
InChIKeyLGWOIMCQWJLZIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Mesylate Monohydrate (CAS 440358-84-9): Pharmaceutical Salt Form Specifications and Procurement Considerations


Amlodipine mesylate monohydrate is a crystalline salt form of the dihydropyridine calcium channel blocker amlodipine, with the molecular formula C21H31ClN2O9S and a molecular weight of 522.99 g/mol [1]. As a monohydrate species (one water molecule per formula unit), it is distinguished from the anhydrous amlodipine mesylate (CAS 246852-12-0) by its specific hydration state and associated crystalline architecture [2]. This compound is registered with the FDA as a distinct substance under UNII FAS0DJC51V and is recognized in pharmacopoeial contexts as an active pharmaceutical ingredient for antihypertensive and antianginal applications [3].

Why Amlodipine Mesylate Monohydrate (CAS 440358-84-9) Cannot Be Assumed Interchangeable with Besylate or Maleate Salts


Amlodipine salts are not pharmacokinetically or pharmaceutically interchangeable without verification. Amlodipine besylate (CAS 111470-99-6) and amlodipine maleate (CAS 88150-47-4) exhibit distinct physicochemical profiles—including aqueous solubility, hygroscopicity, and crystalline behavior—that directly affect formulation performance and stability [1]. The mesylate monohydrate salt displays aqueous solubility exceeding that of amlodipine besylate by more than tenfold under comparable conditions, a difference that has patent-documented implications for oral absorption and individual pharmacokinetic variability [1]. Moreover, the monohydrate form possesses a specific crystalline architecture defined by extensive hydrogen bonding between the amlodipine cation, methanesulfonate anion, and water molecule, producing ribbon structures that differ fundamentally from the crystalline arrangements of other amlodipine salts [2]. Consequently, substitution without formulation-specific bioequivalence data may compromise product performance and regulatory compliance.

Quantitative Differentiation Evidence for Amlodipine Mesylate Monohydrate (CAS 440358-84-9) Versus Closest Analogs


Aqueous Solubility Superiority: Amlodipine Mesylate Monohydrate Versus Amlodipine Besylate

The aqueous solubility of amlodipine mesylate monohydrate exceeds that of amlodipine besylate by a factor greater than tenfold under comparable conditions [1]. This quantitative difference is documented in patent literature as a defining characteristic of the mesylate monohydrate salt among marketed amlodipine salts.

solubility formulation development bioavailability

Crystal Hydration State Differentiation: Monohydrate Versus Anhydrous Amlodipine Mesylate

Two distinct crystal modifications of amlodipine mesylate are disclosed: Modification A (anhydrous, water content ≤0.2 wt%) with a melting point of 184 ± 4 °C, and Modification B (monohydrate) with a melting point of 145 ± 3 °C [1]. The monohydrate modification B exhibits characteristic powder X-ray diffraction (XRPD) peaks at 3.8° (very weak), 7.5° (average), 11.3° (very strong), 12.5° (weak), 14.4° (weak), and 15.1° (weak) degrees 2θ, whereas anhydrous modification A shows distinct peaks at 6.6° (very strong), 10.2° (weak), 11.0° (very strong), 14.7° (weak), and 15.9° (average) degrees 2θ [1].

crystallography polymorph identification X-ray diffraction

Single-Crystal Structural Architecture: Hydrogen-Bonded Ribbon Formation

The single-crystal structure of amlodipine mesylate monohydrate reveals extensive hydrogen bonding linking the amlodipine cation, methanesulfonate anion, and water molecule, resulting in the formation of ribbon structures propagating along the crystallographic c-axis [1]. The crystal belongs to the monoclinic space group C2/c with unit cell parameters a = 47.656 ± 0.011 Å, b = 11.069 ± 0.002 Å, c = 9.848 ± 0.002 Å, β = 99.56 ± 0.006°, and cell volume = 5122.7 ± 1.8 ų at 298 K [1].

single-crystal X-ray diffraction crystal engineering hydrogen bonding

Regulatory Substance Identity and Pharmacopoeial Recognition

Amlodipine mesylate monohydrate is registered with the FDA Substance Registration System as a distinct chemical entity under UNII FAS0DJC51V, with the preferred substance name AMLODIPINE MESYLATE MONOHYDRATE [1]. It is recognized as a separate basis-of-strength substance distinct from amlodipine besylate in regulatory ontology frameworks [2]. Commercial availability of pharmacopoeial-grade reference standards (e.g., from Pharmaffiliates) enables analytical method development and quality control testing [3].

regulatory compliance reference standards quality control

Application Scenarios for Amlodipine Mesylate Monohydrate (CAS 440358-84-9) Based on Quantitative Differentiation Evidence


Pharmaceutical Formulation Development Requiring Enhanced Aqueous Solubility

Formulation scientists developing oral solid dosage forms where rapid and consistent dissolution is a critical quality attribute should consider amlodipine mesylate monohydrate due to its aqueous solubility exceeding that of amlodipine besylate by more than tenfold [1]. This solubility advantage supports direct compression tablet manufacturing and may reduce the need for solubility-enhancing excipients or complex formulation strategies.

Polymorph Screening and Crystalline Form Quality Control by XRPD

Analytical development laboratories conducting polymorph identification, stability-indicating method validation, or quality control of amlodipine mesylate monohydrate can utilize the distinctive XRPD peak pattern (characteristic peaks at 3.8°, 7.5°, 11.3°, 12.5°, 14.4°, and 15.1° 2θ) to confirm monohydrate identity and detect undesired conversion to anhydrous modification A [2]. This XRPD signature enables unambiguous discrimination between hydration states during stability studies and batch release testing.

Single-Crystal Structural Confirmation and Crystallographic Fingerprinting

Researchers engaged in crystal engineering, salt screening, or structural characterization of amlodipine salts can employ the published single-crystal parameters (space group C2/c, unit cell a = 47.656 Å, b = 11.069 Å, c = 9.848 Å, β = 99.56°) as a definitive reference for identity confirmation and for studying hydrogen-bonding architectures that distinguish the mesylate monohydrate from alternative salt forms [3]. This structural data supports computational modeling of dissolution behavior and crystal habit prediction.

Regulatory Compliance and Reference Standard Procurement

Quality control laboratories and regulatory affairs teams involved in analytical method validation, impurity profiling, or pharmacopoeial compliance testing for amlodipine mesylate monohydrate-containing products must procure reference standards specific to this salt-hydrate form (UNII FAS0DJC51V), as besylate or maleate reference materials are not analytically substitutable [4]. Distinct regulatory identity requires form-specific characterization data for ANDA or NDA submissions.

Technical Documentation Hub

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